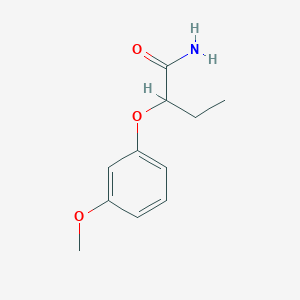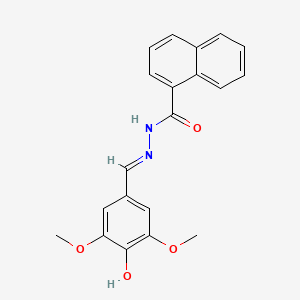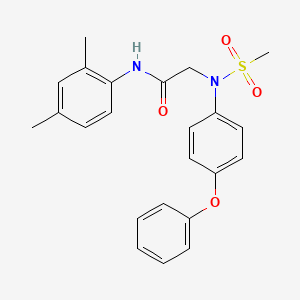![molecular formula C26H23N3O4 B6010193 3,5-bis(acetylamino)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide](/img/structure/B6010193.png)
3,5-bis(acetylamino)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-bis(acetylamino)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide, also known as BAP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Wirkmechanismus
The exact mechanism of action of 3,5-bis(acetylamino)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. 3,5-bis(acetylamino)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in the regulation of gene expression.
Biochemical and Physiological Effects:
3,5-bis(acetylamino)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the activity of histone deacetylase, 3,5-bis(acetylamino)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide has been shown to inhibit the activity of other enzymes involved in cell growth and proliferation, including protein kinase C and cyclin-dependent kinases. 3,5-bis(acetylamino)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,5-bis(acetylamino)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes, making it a useful tool for studying the role of these enzymes in various cellular processes. However, one limitation of using 3,5-bis(acetylamino)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide is its potential toxicity, which can vary depending on the cell type and concentration used.
Zukünftige Richtungen
There are many potential future directions for research on 3,5-bis(acetylamino)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide. One area of interest is the development of 3,5-bis(acetylamino)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 3,5-bis(acetylamino)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide and its potential applications in various areas of scientific research, including cancer research and the study of protein-protein interactions.
Synthesemethoden
3,5-bis(acetylamino)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide can be synthesized using a variety of methods, including the reaction of 4-(3-oxo-3-phenyl-1-propen-1-yl)phenylamine with 3,5-dibromo-N-acetylbenzamide. The reaction is typically carried out in the presence of a catalyst such as palladium on carbon, and the final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
3,5-bis(acetylamino)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide has been studied extensively for its potential applications in various areas of scientific research. One of the most promising applications is in the field of cancer research, where 3,5-bis(acetylamino)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide has been shown to inhibit the growth of cancer cells in vitro. Additionally, 3,5-bis(acetylamino)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide has been studied for its potential use as a tool in the study of protein-protein interactions.
Eigenschaften
IUPAC Name |
3,5-diacetamido-N-[4-[(Z)-3-oxo-3-phenylprop-1-enyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4/c1-17(30)27-23-14-21(15-24(16-23)28-18(2)31)26(33)29-22-11-8-19(9-12-22)10-13-25(32)20-6-4-3-5-7-20/h3-16H,1-2H3,(H,27,30)(H,28,31)(H,29,33)/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVRJQJGTUBRPH-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)/C=C\C(=O)C3=CC=CC=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-{1-[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]-2-piperidinyl}ethyl)phenol](/img/structure/B6010118.png)
![2-[4-(9-anthrylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B6010123.png)
![N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B6010125.png)
![N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-2-(4-chlorophenyl)acetamide](/img/structure/B6010133.png)

![1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-N-[4-(2-fluorophenoxy)phenyl]-2-piperidinecarboxamide](/img/structure/B6010141.png)
![1-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B6010149.png)


![3-{[4-(cyclohexylmethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B6010171.png)



![2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methylphenyl)-4(3H)-pyrimidinone](/img/structure/B6010208.png)